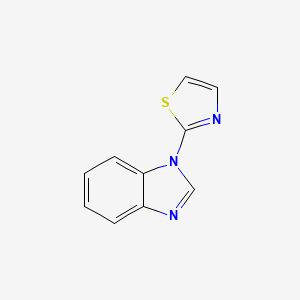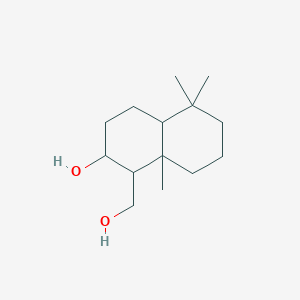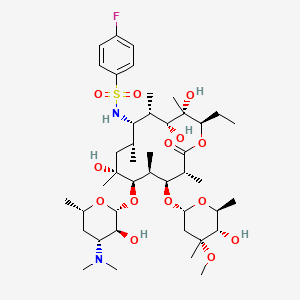
N-(Trifluoroacetyl)-L-alanyl-L-alanyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Trifluoroacetyl)-L-alanyl-L-alanyl-L-alanine: is a trifluoroacetylated tripeptide composed of three alanine residues. The trifluoroacetyl group is known for its strong electron-withdrawing properties, which can significantly alter the chemical and physical properties of the peptide. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trifluoroacetyl)-L-alanyl-L-alanyl-L-alanine typically involves the protection of the amino groups of the alanine residues followed by coupling reactions. The trifluoroacetyl group is introduced using trifluoroacetic anhydride. The general steps are as follows:
Protection of Amino Groups: The amino groups of the alanine residues are protected using a suitable protecting group such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).
Coupling Reactions: The protected alanine residues are coupled using a coupling reagent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of Trifluoroacetyl Group: The trifluoroacetyl group is introduced by reacting the peptide with trifluoroacetic anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection and Coupling: Large quantities of protected alanine residues are coupled using automated peptide synthesizers.
Trifluoroacetylation: The trifluoroacetyl group is introduced in large reactors using trifluoroacetic anhydride.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Trifluoroacetyl)-L-alanyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: The trifluoroacetyl group can be hydrolyzed under acidic or basic conditions to yield the free peptide.
Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Free peptide (L-alanyl-L-alanyl-L-alanine).
Reduction: Trifluoromethylated peptide.
Substitution: Peptide with substituted functional groups.
Applications De Recherche Scientifique
N-(Trifluoroacetyl)-L-alanyl-L-alanyl-L-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its effects on enzyme activity and protein-protein interactions.
Medicine: Investigated for its potential as a drug delivery agent and its role in modulating biological pathways.
Mécanisme D'action
The mechanism of action of N-(Trifluoroacetyl)-L-alanyl-L-alanyl-L-alanine involves the interaction of the trifluoroacetyl group with biological molecules. The trifluoroacetyl group can:
Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Modulate Protein-Protein Interactions: The trifluoroacetyl group can alter the surface properties of proteins, affecting their interactions with other proteins.
Alter Cellular Pathways: By interacting with cellular components, it can modulate various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Trifluoroacetyl)-L-alanine: A simpler compound with a single alanine residue.
N-(Trifluoroacetyl)-L-alanyl-L-alanine: A dipeptide with two alanine residues.
N-(Trifluoroacetyl)-L-alanyl-L-alanyl-L-valine: A tripeptide with a valine residue instead of the third alanine.
Uniqueness
N-(Trifluoroacetyl)-L-alanyl-L-alanyl-L-alanine is unique due to its specific sequence of three alanine residues and the presence of the trifluoroacetyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
59652-86-7 |
|---|---|
Formule moléculaire |
C11H16F3N3O5 |
Poids moléculaire |
327.26 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C11H16F3N3O5/c1-4(7(18)16-6(3)9(20)21)15-8(19)5(2)17-10(22)11(12,13)14/h4-6H,1-3H3,(H,15,19)(H,16,18)(H,17,22)(H,20,21)/t4-,5-,6-/m0/s1 |
Clé InChI |
RIAVMIHMIHZIPO-ZLUOBGJFSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)C(F)(F)F |
SMILES canonique |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene](/img/structure/B14600627.png)


![2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14600636.png)
acetate](/img/structure/B14600638.png)
![1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14600639.png)






